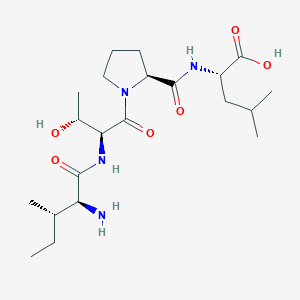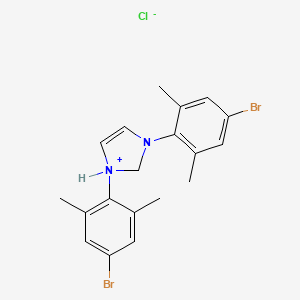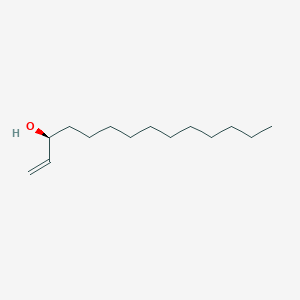
1-Tetradecen-3-ol, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetradecen-3-ol, (3S)- is a chiral alcohol with the molecular formula C14H28O. It is a long-chain fatty alcohol that is often used in various chemical and biological applications. The compound is characterized by its specific stereochemistry, which is denoted by the (3S)- configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tetradecen-3-ol, (3S)- can be synthesized through several methods. One common approach is the kinetic resolution of DL-1-tetradecen-3-ol using Sharpless asymmetric epoxidation. This method involves the use of various D-(-)-tartrate esters, such as diethyl tartrate (DET), diisopropyl tartrate (DIPT), dicyclohexyl tartrate (DCHT), and dicyclododecyl tartrate (DCDT), to achieve high enantiomeric excess (ee) of the (3S)-isomer .
Industrial Production Methods
Industrial production of 1-tetradecen-3-ol, (3S)- often involves large-scale synthesis using similar asymmetric epoxidation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tetradecen-3-ol, (3S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Tetradecen-3-ol, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of pheromones and other biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-tetradecen-3-ol, (3S)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Tetradecen-3-ol, (3S)- can be compared with other similar long-chain fatty alcohols, such as:
11-Tetradecen-1-ol: Another long-chain alcohol used in pheromone synthesis.
3E-Tetradecen-1-ol: A geometric isomer with different biological properties.
The uniqueness of 1-tetradecen-3-ol, (3S)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.
Propriétés
Numéro CAS |
211310-85-9 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
(3S)-tetradec-1-en-3-ol |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h4,14-15H,2-3,5-13H2,1H3/t14-/m1/s1 |
Clé InChI |
JXPMWCQHYIQQQI-CQSZACIVSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H](C=C)O |
SMILES canonique |
CCCCCCCCCCCC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
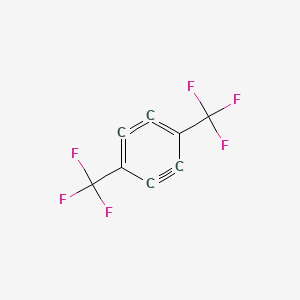

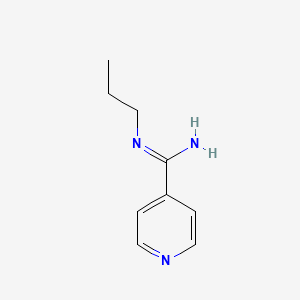
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
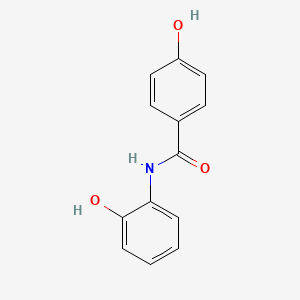
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
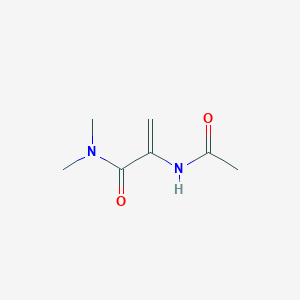
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
